
AMG-548
Übersicht
Beschreibung
AMG-548 ist ein potenter und selektiver Inhibitor des Enzyms p38-alpha-Mitogen-aktivierte Proteinkinase. Dieses Enzym spielt eine entscheidende Rolle bei der Regulierung von Entzündungsreaktionen und zellulärem Stress. This compound wurde umfassend auf seine potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von entzündlichen Erkrankungen wie rheumatoider Arthritis, untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Wirtschaftlichkeit und Umweltaspekte optimiert. Dies umfasst die Verwendung von Durchflussreaktoren, automatisierten Systemen und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und die Einhaltung der behördlichen Standards zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AMG-548 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Kinase Inhibition Profile
AMG-548 exhibits high selectivity for p38α but also interacts with other kinases, as shown in enzymatic assays:
Target Kinase | IC₅₀ (nM) | Ki (nM) | Selectivity vs. p38α |
---|---|---|---|
p38α | 0.5 | 0.5 | – |
p38β | 3.6 | 3.6 | ~7-fold less selective |
p38γ | 2600 | 2600 | >5,000-fold |
p38δ | 4100 | 4100 | >8,000-fold |
CKIδ | – | 39 | – |
CKIε | – | 61 | – |
JNK2 | – | 39 | – |
JNK3 | – | 61 | – |
Key Findings :
-
This compound inhibits p38α with sub-nanomolar potency (Ki = 0.5 nM) but shows limited selectivity over p38β (Ki = 3.6 nM) .
-
Cross-reactivity with CKIδ/ε (Ki = 39–61 nM) explains its inhibition of Wnt/β-catenin signaling, independent of p38α .
2.1. Inhibition of Cytokine Production
This compound suppresses pro-inflammatory cytokines via p38α blockade:
Assay System | Target Cytokine | IC₅₀ (nM) |
---|---|---|
LPS-stimulated human blood | TNFα | 3 |
LPS-stimulated human blood | IL-1β | 7 |
TNFα-induced IL-8 | IL-8 | 0.7 |
IL-1β-induced IL-6 | IL-6 | 1.3 |
Mechanistic Insights :
-
Blocks phosphorylation of downstream kinases (e.g., MAPKAPK2/3), reducing cytokine transcription/translation .
-
Thermal shift assays confirm direct binding to p38α, increasing its melting temperature (ΔTₘ = +14.8°C) .
2.2. Modulation of Wnt/β-Catenin Signaling
This compound inhibits Wnt signaling through off-target CKIδ/ε inhibition:
Assay System | Observation |
---|---|
β-catenin-driven luciferase | IC₅₀ = 1.5 µM (vs. 0.5 nM for p38α) |
U2OS-EFC cells | Disruption of CKIδ/ε-mediated Wnt activation |
Key Reactions :
-
Competes with ATP-binding sites of CKIδ/ε, preventing phosphorylation of Dishevelled (Dvl) proteins .
-
No inhibition observed with selective p38 inhibitors (VX-745, Scio-469), confirming CKIδ/ε dependence .
3.1. Solubility and Stability
Property | Value |
---|---|
Solubility (DMSO) | 49.8 mg/mL |
Stability | -20°C (stable for ≥3 years) |
3.2. Thermal Stabilization
Condition | ΔTₘ (°C) vs. Control |
---|---|
This compound (10 µM) | +14.8 |
SB203580 (10 µM) | +7.0 |
Significance : Thermal profiling confirms target engagement in cells and lysates .
In Vivo Pharmacokinetics
Species | Half-life (t₁/₂) | Oral Bioavailability (F) |
---|---|---|
Rat | 4.6 hours | 62% |
Dog | 7.3 hours | 47% |
Implications : Sustained plasma concentrations support efficacy in arthritis models .
Synthetic Considerations
While synthesis details are proprietary, key steps include:
-
Formation of the pyrimidinone core via cyclocondensation.
-
Stereoselective introduction of the (S)-2-amino-3-phenylpropylamine moiety.
-
Functionalization with naphthalenyl and pyridinyl groups.
Clinical Development Challenges
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Mechanism of Action:
AMG-548 selectively inhibits p38α kinase, which plays a crucial role in mediating inflammatory responses. Its potency is highlighted by a Ki value of 0.5 nM against p38α, with over 1000-fold selectivity against other kinases, including p38β, p38γ, and p38δ . The compound has shown efficacy in inhibiting pro-inflammatory cytokines such as TNFα and IL-1β in whole blood assays, with IC50 values of 3 nM and 7 nM respectively .
Chemical Structure:
- Molecular Formula: C29H27N5O
- CAS Registry Number: 864249-60-5
Rheumatoid Arthritis
This compound was primarily developed for the treatment of rheumatoid arthritis (RA). The rationale for targeting p38α was based on its role in driving pro-inflammatory cytokine expression and osteoclast formation. However, clinical trials revealed that while this compound effectively inhibited TNFα production, it also caused significant liver enzyme elevation, leading to the termination of its clinical development .
Other Inflammatory Conditions
Beyond rheumatoid arthritis, this compound has been explored for potential applications in various inflammatory conditions due to its broad anti-inflammatory effects. It has shown efficacy in preclinical models of arthritis and other inflammatory diseases . However, the adverse effects observed during trials have limited its progression into broader clinical use.
Clinical Trials Overview
The following table summarizes key clinical trial outcomes related to this compound:
Trial Phase | Condition | Outcome | Notes |
---|---|---|---|
Phase 1 | Rheumatoid Arthritis | Terminated due to liver toxicity | Elevated liver enzymes noted |
Phase 1 | Other Inflammatory Diseases | Limited data available; efficacy noted but safety concerns arose | Not progressed beyond Phase 1 |
In vitro and In vivo Studies
In vitro studies have demonstrated that this compound can inhibit LPS-stimulated TNFα production effectively. The compound's selectivity allows it to be tested against various kinases without significant cross-reactivity. However, the observed hepatotoxicity in animal models raised concerns regarding its safety profile .
In vitro Efficacy Data:
Assay Type | Target Cytokine | IC50 (nM) |
---|---|---|
Whole Blood Assay | TNFα | 3 |
Whole Blood Assay | IL-1β | 7 |
In vivo Pharmacokinetics:
Animal Model | Half-life (hours) | Bioavailability (%) |
---|---|---|
Rat | 4.6 | 62 |
Dog | 7.3 | 47 |
Wirkmechanismus
AMG-548 exerts its effects by selectively inhibiting the p38 alpha mitogen-activated protein kinase enzyme. This inhibition disrupts the signaling pathways involved in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. By blocking these pathways, this compound reduces inflammation and cellular stress responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SB203580: Ein weiterer selektiver Inhibitor der p38-alpha-Mitogen-aktivierten Proteinkinase, jedoch mit unterschiedlichen Selektivitäts- und Potenzprofilen.
VX-745: Ein hochspezifischer p38-alpha-Mitogen-aktivierter Proteinkinase-Inhibitor mit ähnlichen Anwendungen, jedoch unterschiedlicher chemischer Struktur.
Scio-469: Ein weiterer p38-alpha-Mitogen-aktivierter Proteinkinase-Inhibitor mit unterschiedlichen pharmakokinetischen Eigenschaften
Einzigartigkeit von AMG-548
This compound ist einzigartig in seiner hohen Selektivität für die p38-alpha-Isoform gegenüber anderen Isoformen wie p38-beta, p38-gamma und p38-delta. Diese Selektivität reduziert die Wahrscheinlichkeit von Off-Target-Effekten und erhöht sein therapeutisches Potenzial. Darüber hinaus hat this compound eine potente Hemmung der Produktion proinflammatorischer Zytokine gezeigt, was es zu einem vielversprechenden Kandidaten für die Behandlung von entzündlichen Erkrankungen macht .
Biologische Aktivität
AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cellular responses to stress and inflammation. This compound has garnered attention for its potential therapeutic applications in various inflammatory and autoimmune diseases.
- Chemical Name : 2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone
- Molecular Formula : C29H27N5O
- Molecular Weight : 461.558 g/mol
- CAS Number : 864249-60-5
Inhibition Profile
This compound exhibits a highly selective inhibition profile against various kinases, particularly p38α, with an IC50 value of 0.5 nM. Its selectivity is notable as it shows over 1000-fold selectivity against other p38 isoforms (p38β, p38γ, and p38δ) and 36 other kinases. The inhibition constants (Ki values) for these isoforms are as follows:
Kinase | Ki (nM) |
---|---|
p38α | 0.5 |
p38β | 3.6 |
p38γ | 2600 |
p38δ | 4100 |
Additionally, this compound has been reported to inhibit whole blood LPS-stimulated TNFα production with an IC50 of 3 nM, indicating its potential efficacy in inflammatory conditions .
This compound's mechanism of action involves the inhibition of casein kinase 1 isoforms δ and ε (CKIδ/ε), which are crucial for Wnt/β-catenin signaling pathways. This inhibition leads to a reduction in Wnt signaling activity, as evidenced by assays demonstrating its effects on β-catenin-driven luciferase activity .
Efficacy in Preclinical Models
In preclinical studies, this compound has shown efficacy in both acute and chronic models of arthritis, demonstrating its potential as a therapeutic agent for inflammatory diseases. Its ability to modulate cytokine production further supports its role in managing inflammation .
Case Studies and Clinical Implications
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as TNFα and IL-1β in response to LPS stimulation in whole blood assays .
- Potential in Autoimmune Disorders : Given the dysregulated activity of p38 MAPK in autoimmune diseases, this compound's selective inhibition may provide a novel therapeutic approach for conditions like rheumatoid arthritis and multiple sclerosis .
- Comparison with Other Inhibitors : Unlike traditional ATP-competitive p38 inhibitors that have failed in clinical trials, this compound's non-ATP competitive nature offers a promising alternative mechanism that may enhance its therapeutic viability .
Summary Table of Biological Activities
Activity | IC50 (nM) | Comments |
---|---|---|
Inhibition of p38α | 0.5 | Highly selective |
Inhibition of TNFα | 3 | Effective in LPS-stimulated models |
Inhibition of CKIδ/ε | Not specified | Critical for Wnt signaling |
Selectivity against other kinases | >1000-fold | Demonstrates broad specificity |
Eigenschaften
IUPAC Name |
2-[[(2S)-2-amino-3-phenylpropyl]amino]-3-methyl-5-naphthalen-2-yl-6-pyridin-4-ylpyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20/h2-16,18,25H,17,19,30H2,1H3,(H,32,33)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVKVJIRFKVPBF-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=C(N=C1NC[C@H](CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347617 | |
Record name | 2-{[(2S)-2-Amino-3-phenylpropyl]amino}-3-methyl-5-(2-naphthyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864249-60-5 | |
Record name | AMG 548 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864249605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[(2S)-2-Amino-3-phenylpropyl]amino}-3-methyl-5-(2-naphthyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 864249-60-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMG-548 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGR0H531I4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)- (AMG-548) a promising drug candidate for inflammatory diseases?
A1: this compound targets the p38α MAP kinase, a key enzyme involved in the inflammatory response. [, , ] This kinase plays a crucial role in the production of pro-inflammatory cytokines like TNFα and IL-1β. [, ] By inhibiting p38α, this compound aims to dampen the inflammatory cascade and alleviate symptoms in diseases like rheumatoid arthritis. [, ]
Q2: How does this compound interact with the p38α MAP kinase at a molecular level?
A2: While the provided research papers focus on the broader landscape of p38 inhibitors and their clinical development, they do not delve into the specific binding interactions of this compound with p38α. Further research focusing specifically on this compound's structural interactions with its target would be required to answer this question in detail.
Q3: What are the known challenges in developing p38 MAP kinase inhibitors as therapeutics, and how does this compound address these challenges?
A3: The development of p38 MAP kinase inhibitors has faced hurdles due to factors like limited efficacy and unforeseen side effects in clinical trials. [] While the provided research mentions this compound's progression to clinical trials, it does not elaborate on its specific performance in addressing the broader challenges faced by this class of drugs. Further investigation into this compound's clinical trial data and comparisons with other p38 inhibitors would provide valuable insights into its success in overcoming these challenges. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.